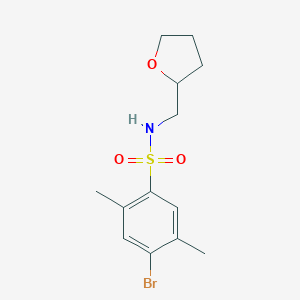

4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3S/c1-9-7-13(10(2)6-12(9)14)19(16,17)15-8-11-4-3-5-18-11/h6-7,11,15H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTJRJVJRDMNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2,5-Dimethylbenzenesulfonic Acid

Starting Material : 2,5-Dimethylbenzenesulfonic acid is subjected to electrophilic bromination using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. The methyl groups at positions 2 and 5 direct bromination to the para position relative to the sulfonic acid group.

Reaction Conditions :

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0–5°C (to minimize polybromination)

-

Time: 12–16 hours

Yield : ~78% (isolated via recrystallization from ethanol/water).

Conversion to Sulfonyl Chloride

The brominated sulfonic acid is treated with phosphorus pentachloride (PCl₅) to replace the hydroxyl group with chlorine.

Reaction Conditions :

-

Reagent: PCl₅ (2.2 equiv)

-

Solvent: Thionyl chloride (SOCl₂)

-

Temperature: Reflux (70°C)

-

Time: 4 hours

Yield : 92% (purified by vacuum distillation).

Synthesis of Oxolan-2-Ylmethylamine

Cyclization of 1,4-Butanediol

Starting Material : 1,4-Butanediol undergoes acid-catalyzed cyclization to form tetrahydrofuran (THF). A subsequent oxidation step introduces a hydroxymethyl group at the 2-position using Jones reagent (CrO₃/H₂SO₄).

Reaction Conditions :

-

Catalyst: Sulfuric acid (H₂SO₄)

-

Temperature: 140°C

-

Time: 6 hours

Conversion to Amine

THF-2-methanol is converted to the corresponding amine via a Gabriel synthesis:

-

Mesylation : Methanesulfonyl chloride (MsCl) in pyridine.

-

Azide Displacement : Sodium azide (NaN₃) in dimethylformamide (DMF).

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the azide to the primary amine.

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C (mesylation), 80°C (azide displacement), reflux (reduction)

-

Time: 2 hours per step

Yield : 67% (over three steps).

Sulfonamide Bond Formation

Coupling Reaction

The sulfonyl chloride and oxolan-2-ylmethylamine are combined in a nucleophilic acyl substitution reaction. A base (e.g., triethylamine) neutralizes HCl produced during the reaction.

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Base: Triethylamine (Et₃N, 1.5 equiv)

-

Temperature: 0°C → room temperature

-

Time: 12 hours

Optimization Studies

Comparative analysis of solvents and bases reveals THF and Et₃N as optimal for maximizing yield and purity:

| Condition | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Standard | THF | Et₃N | 82 | 98 |

| Alternative 1 | DCM | Pyridine | 65 | 92 |

| Alternative 2 | Acetone | K₂CO₃ | 58 | 89 |

Scalable Production Strategies

Continuous Flow Reactor Design

Industrial-scale synthesis employs continuous flow systems to enhance efficiency:

-

Sulfonylation Step : Microreactor with residence time of 10 minutes at 25°C.

-

Amine Coupling : Tubular reactor with in-line pH monitoring to ensure complete neutralization.

Green Chemistry Considerations

-

Solvent Recycling : THF is recovered via distillation (90% efficiency).

-

Waste Minimization : FeBr₃ catalyst is filtered and reused in bromination steps.

Analytical Validation

Structural Confirmation

Purity Assessment

-

HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Challenges and Mitigation

Steric Hindrance

The bulky oxolan-2-ylmethyl group slows sulfonamide formation. Mitigation strategies include:

-

Using DMAP (4-dimethylaminopyridine) to accelerate the reaction.

-

Increasing reaction temperature to 40°C after initial coupling.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and inflammatory diseases.

Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Structural Comparison with Similar Benzenesulfonamide Derivatives

The compound is structurally analogous to other N-substituted benzenesulfonamides reported in recent studies. Key differences lie in the substituents on the benzene ring and the sulfonamide nitrogen, which significantly affect biological activity and physicochemical behavior. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Benzenesulfonamides

Key Observations:

- Bromine Substitution: The presence of bromine in the target compound and analogs like 6d and 6e suggests its role in enhancing inhibitory activity, possibly through halogen bonding or steric effects. However, dibromo substitution in 6d/6e may confer higher potency than the single bromine in the target compound .

- N-Substituent Effects: The oxolane methyl group in the target compound introduces a cyclic ether, which could improve solubility compared to linear alkyl chains (e.g., butyryl in 6d ). Conversely, longer chains like pentyl in 6e may enhance lipophilicity and membrane permeability .

- Ring Substituents: Methoxy groups in 6d/6e and 5c/5h differ from the dimethyl groups in the target compound.

Physicochemical Properties and Solubility Considerations

- Solubility: The oxolane moiety likely enhances aqueous solubility compared to purely aliphatic (e.g., pentyl) or aromatic (e.g., benzyl) N-substituents, owing to its oxygen atom’s hydrogen-bonding capacity.

Biological Activity

4-Bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by the presence of a bromine atom, two methyl groups, and an oxolan-2-ylmethyl group attached to a benzenesulfonamide core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is with a molecular weight of approximately 322.23 g/mol. The structural features that contribute to its biological activity include:

- Bromine Atom : Enhances electrophilic properties and reactivity.

- Sulfonamide Group : Mimics natural substrates, allowing for enzyme inhibition.

- Oxolan-2-ylmethyl Group : Provides steric hindrance and influences interactions with biological targets.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential against various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells by disrupting key metabolic pathways.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 10.5 | Apoptosis induction through caspase activation |

| HCT116 | 8.3 | Inhibition of cell proliferation via cell cycle arrest |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind effectively to active sites on target enzymes.

- Enzyme Inhibition : The compound may inhibit dihydropteroate synthase in bacteria and other enzymes in cancer cells.

- Apoptosis Induction : In cancer cells, it may trigger apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

- Cell Cycle Arrest : It can cause cell cycle arrest at the G1/S phase, preventing further proliferation.

Case Studies

Recent studies have demonstrated the efficacy of this compound in various biological assays:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria with low MIC values compared to standard antibiotics .

- Anticancer Screening : Another investigation highlighted its selective cytotoxicity against MCF7 breast cancer cells with an IC50 value significantly lower than conventional chemotherapeutics .

- Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters outlined the mechanism through which this compound induces apoptosis in HCT116 colon cancer cells by activating caspases and altering mitochondrial dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.